molecular formula C7H4F3IO B6325046 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene CAS No. 1261572-00-2

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene

Cat. No.: B6325046
CAS No.: 1261572-00-2
M. Wt: 288.01 g/mol
InChI Key: OGJFLDXSVVBUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is an organic compound characterized by the presence of fluorine, iodine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene typically involves the introduction of the difluoromethoxy group onto a fluorobenzene derivative, followed by iodination. One common method involves the reaction of 1-fluoro-4-iodobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products with various substituents replacing the iodine atom.

    Oxidation and Reduction: Quinones and hydroquinones.

    Cross-Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-(Difluoromethoxy)-1-fluoro-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethoxy group can mimic other functional groups.

    Medicine: Explored for its potential in the development of new therapeutic agents, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties.

Comparison with Similar Compounds

  • 2-(Difluoromethoxy)-1-fluorobenzene
  • 2-(Difluoromethoxy)-4-iodobenzene
  • 1-Fluoro-4-iodobenzene

Comparison: 2-(Difluoromethoxy)-1-fluoro-4-iodobenzene is unique due to the simultaneous presence of fluorine, iodine, and difluoromethoxy groups, which confer distinct electronic and steric properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(difluoromethoxy)-1-fluoro-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJFLDXSVVBUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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